3-Bromo-5-(trifluoromethoxy)cinnamic acid
Overview
Description
3-Bromo-5-(trifluoromethoxy)cinnamic acid is a chemical compound with the CAS Number 1092460-68-8 . It has a molecular weight of 311.06 . The IUPAC name for this compound is (2E)-3-[3-bromo-5-(trifluoromethoxy)phenyl]-2-propenoic acid .
Molecular Structure Analysis
The InChI code for this compound is 1S/C10H6BrF3O3/c11-7-3-6(1-2-9(15)16)4-8(5-7)17-10(12,13)14/h1-5H,(H,15,16)/b2-1+ . This code provides a specific representation of the molecule’s structure.Physical And Chemical Properties Analysis
This compound is a solid powder at ambient temperature .Scientific Research Applications
Polymorphic Phase Transformation
Research has shown that 3-Bromo-trans-cinnamic acid exists in two crystalline polymorphic forms, with a phase transformation occurring at observable rates above 100°C. This transformation, from the γ phase to the β phase, does not reverse upon cooling, providing insights into the thermodynamic and kinetic aspects of this compound. The structural properties of both phases have been investigated, shedding light on their potential applications in material science and crystal engineering Shinbyoung Ahn, K. Harris, B. Kariuki, Dimple M. S. Zin, 2001.
Synthesis and Biological Evaluation of Cinnamic Acid Derivatives
Cinnamic acid and its derivatives have received significant attention for their medicinal properties, including anticancer potentials. A comprehensive review of the synthesis and biological evaluation of various cinnamoyl acids, esters, amides, hydrazides, and related derivatives highlights the underutilized potential of these compounds in anticancer research. This review suggests the need for further exploration of cinnamic acid derivatives in medicinal chemistry P. De, M. Baltas, F. Bedos-Belval, 2011.
Phytotoxic and Mutagenic Effects
An evaluation using the Triticum test assessed the phytotoxic and genotoxic effects of several cinnamic acid derivatives, including their effects on bacterial growth, root and seedling development, germination percentage, mitotic index, chromosomal aberrations, and total polyphenol content in wheat seedlings. This study provides valuable information on the environmental and health safety of these compounds A. Jităreanu, S. Pãdureanu, Gabriela Tătărîngă, C. Tuchiluş, U. Stănescu, 2013.
Anticancer and Antioxidant Agents
Novel cinnamic acid derivatives have been synthesized and evaluated for their antioxidant and anticancer properties. Certain derivatives have shown significant activity in various assays, contributing to the development of potential therapeutic agents. This research underscores the importance of chemical modifications to enhance the biological activities of natural compounds E. Pontiki, D. Hadjipavlou-Litina, K. Litinas, G. Geromichalos, 2014.
Structural Diversity in Solid Solutions
Investigations into the solid solutions formed between 3-Chloro-trans-cinnamic acid and 3-Bromo-trans-cinnamic acid reveal structural diversity, with distinct γ- and β-type structures reported. This study enhances understanding of the crystal engineering aspects of cinnamic acid derivatives, potentially leading to novel applications in materials science Manal A. Khoj, C. Hughes, K. Harris, B. Kariuki, 2017.
Safety and Hazards
properties
IUPAC Name |
(E)-3-[3-bromo-5-(trifluoromethoxy)phenyl]prop-2-enoic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H6BrF3O3/c11-7-3-6(1-2-9(15)16)4-8(5-7)17-10(12,13)14/h1-5H,(H,15,16)/b2-1+ | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XYTPGFWRUNQUGF-OWOJBTEDSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=C(C=C1OC(F)(F)F)Br)C=CC(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=C(C=C(C=C1OC(F)(F)F)Br)/C=C/C(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H6BrF3O3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
311.05 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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